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molecular formula C10H5Cl3N2 B8348861 3,5-Dichloro-4-(4-chlorophenyl)pyridazine

3,5-Dichloro-4-(4-chlorophenyl)pyridazine

Cat. No. B8348861
M. Wt: 259.5 g/mol
InChI Key: LOCBEUFBSRCBDL-UHFFFAOYSA-N
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Patent
US07378418B2

Procedure details

A suspension of 5-chloro-4-(4-chlorophenyl)pyridazin-3(2H)-one, (6.8 g, 28.2 mmol) in POCl3 (14 mL) was heated at 100° C. for 1 h. After this time, the reaction mixture was cooled to RT The reaction mixture was then concentrated under reduced pressure. The residue was partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc (2×100 mL). The combined organic layers were washed with saturated aqueous NaHCO3 and saturated aqueous NaCl. The organic layer was dried (Na2SO4), filtered and concentrated to give the title compound, 3,5-dichloro-4-(4-chlorophenyl)pyridazine as an off-white solid (6.9 g, 96%). LC/MS (method A): RT=3.20 min, (M+H)+=259.
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[N:6][NH:5][C:4](=O)[C:3]=1[C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=1.O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:4]1[N:5]=[N:6][CH:7]=[C:2]([Cl:1])[C:3]=1[C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
ClC1=C(C(NN=C1)=O)C1=CC=C(C=C1)Cl
Name
Quantity
14 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction mixture was cooled to RT The reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous NaHCO3 and saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC=C(C1C1=CC=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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